

# developing a new ADC with DM1-MCC

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## Compound of Interest

Compound Name:	DM1-MCC
CAS No.:	1228105-53-0
Cat. No.:	B607148

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## Abstract

This application note provides a comprehensive technical guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM1 (Mertansine) linked via the heterobifunctional linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Modeled after the clinical success of T-DM1 (Kadcyla®), this guide details a two-step lysine conjugation strategy designed to maximize homogeneity and minimize aggregation. We provide self-validating protocols for synthesis, critical process parameters (CPPs) for the non-cleavable thioether linkage, and analytical methods for determining the Drug-to-Antibody Ratio (DAR) and free drug content.

## Introduction & Chemistry Strategy

The **DM1-MCC** platform relies on a non-cleavable linker strategy.<sup>[1]</sup> Unlike valine-citrulline (vc) linkers that rely on protease cleavage, MCC linkers depend on the complete lysosomal degradation of the antibody backbone to release the active metabolite.

### Why **DM1-MCC**?

- **Stability:** The cyclohexane ring in the MCC linker provides steric hindrance, rendering the thioether bond highly stable in plasma.
- **Safety Profile:** The active metabolite released is Lys-MCC-DM1, a charged species. Unlike neutral payloads (e.g., MMAE), Lys-MCC-DM1 has poor membrane permeability, significantly reducing the "bystander effect" and lowering systemic toxicity.

- Mechanism: DM1 binds to tubulin at the rhizoxin binding site, inhibiting microtubule assembly and inducing G2/M phase arrest.

## Mechanism of Action (MOA) Workflow

The following diagram illustrates the cellular processing required to activate a **DM1-MCC** ADC.



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Figure 1: Cellular processing of **DM1-MCC** ADCs. Note that the active species is the amino-acid-linker-payload adduct.

## Experimental Protocol: Two-Step Conjugation

Scientific Rationale: While "one-pot" reactions exist, this guide recommends a Two-Step Protocol (Modification followed by Conjugation). This allows for the purification of the mAb-MCC intermediate, preventing free SMCC from reacting with DM1 to form non-conjugated drug-linker species (dimers) that are difficult to remove.

## Materials Required

- Antibody: Humanized IgG1 (Concentration > 5 mg/mL).
- Linker: SMCC (Heterobifunctional: NHS-ester / Maleimide).
- Payload: DM1 (Free thiol form).
- Solvents: Dimethylacetamide (DMA) or DMF (Anhydrous).
- Buffer A (Modification): 50 mM Potassium Phosphate, 2 mM EDTA, pH 7.5.
- Buffer B (Conjugation): 50 mM Succinate or Phosphate, 2 mM EDTA, pH 6.5.

## Step 1: Antibody Modification (Linker Activation)

Goal: Attach MCC linkers to surface lysines.

- Buffer Exchange: Buffer exchange the antibody into Buffer A. Amines (Tris, Glycine) must be completely removed as they compete with the NHS ester.
- SMCC Preparation: Dissolve SMCC in anhydrous DMA to 10 mM. Critical: Prepare immediately before use; NHS esters hydrolyze rapidly.
- Reaction: Add SMCC to the antibody solution.
  - Ratio: 5.0 – 8.0 molar equivalents of SMCC per mAb.
  - Organic Solvent: Keep final DMA concentration < 10% (v/v) to prevent precipitation.
- Incubation: 90 minutes at 25°C with gentle rocking.
- Purification (Intermediate): Desalt using a PD-10 column or TFF (30 kDa cutoff) into Buffer B.
  - Checkpoint: Measure UV absorbance.<sup>[2][3][4]</sup> The MCC linker adds absorbance at 280nm, but it is negligible compared to the mAb.

## Step 2: Conjugation (Payload Attachment)

Goal: React DM1 sulfhydryl with the maleimide on the mAb-MCC.

- DM1 Preparation: Dissolve DM1 in DMA.
- Reaction: Add DM1 to the mAb-MCC intermediate.
  - Ratio: 1.3 – 1.5 molar equivalents of DM1 per linker group (not per mAb).
  - Conditions: pH 6.5 is optimal to favor maleimide-thiol reaction over hydrolysis.
- Incubation: 2–4 hours at 25°C or overnight at 4°C.
- Quenching: Add 20 mM Cysteine or N-acetylcysteine to react with any remaining maleimides.



- Column: Butyl-NPR or Phenyl-5PW.
- Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Phosphate, pH 7.0.
- Mobile Phase B: 25 mM Phosphate, pH 7.0, 20% Isopropanol.
- Gradient: Linear gradient from 0% B to 100% B over 20 minutes.
- Result: You will see a distribution profile.<sup>[5][6][7][8]</sup> Calculate the Weighted Average DAR (WDAR) from the peak areas.

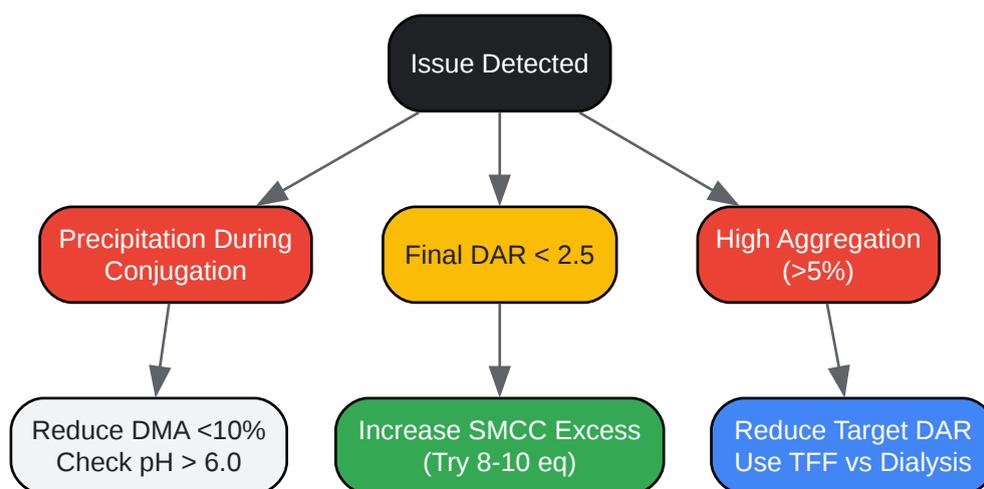
## C. Aggregation Analysis (SEC-HPLC)

DM1 is hydrophobic. High DAR species (>5) tend to aggregate.

- Specification: Monomer > 95%. High Molecular Weight (HMW) species < 2%.

## Troubleshooting & Optimization Guide

The following decision tree helps resolve common synthesis issues.



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Figure 2: Troubleshooting logic for common **DM1-MCC** conjugation anomalies.

Expert Insight: If you observe high aggregation, do not simply filter it out. Aggregation in DM1 ADCs is often driven by "sticky" hydrophobic patches on high-DAR species.

- Lower the DAR: Target a DAR of 3.0 instead of 4.0.
- Add Excipients: Include polysorbate 20 (0.02%) or sucrose in the final formulation buffer immediately after TFF.

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